molecular formula C18H19N3O4 B10993623 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide

Cat. No.: B10993623
M. Wt: 341.4 g/mol
InChI Key: MYUQKKJQMGZWDB-UHFFFAOYSA-N
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Description

    3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄. It belongs to the class of benzodiazepine derivatives.

    Structure: The compound’s structure consists of a benzodiazepine core fused with a furan ring and an ethyl group attached to the nitrogen atom. The benzodiazepine moiety imparts biological activity, while the furan group adds specificity.

    Biological Relevance: This compound may exhibit pharmacological effects due to its benzodiazepine scaffold, which is known for its anxiolytic, sedative, and anticonvulsant properties.

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. researchers have likely explored various strategies involving cyclization reactions and functional group manipulations.

      Reaction Conditions: Specific reaction conditions (e.g., temperature, solvent, catalysts) would depend on the chosen synthetic pathway.

      Industrial Production: Industrial-scale production methods remain proprietary, but optimization likely involves cost-effective and scalable processes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.

  • Scientific Research Applications

      Medicine: Investigate potential therapeutic applications, such as anxiolytic or anticonvulsant effects.

      Chemistry: Explore its reactivity in synthetic transformations.

      Biology: Investigate interactions with receptors (e.g., GABA receptors) and potential neuroprotective effects.

      Industry: Assess its use in drug development or as a starting material for other compounds.

  • Mechanism of Action

      Targets: The compound likely interacts with GABA receptors, modulating inhibitory neurotransmission.

      Pathways: Activation of GABA receptors leads to neuronal hyperpolarization, reducing anxiety and promoting sedation.

  • Comparison with Similar Compounds

      Uniqueness: Compare this compound to other benzodiazepines, emphasizing its furan-fused structure.

      Similar Compounds: Explore related benzodiazepines (e.g., diazepam, lorazepam).

    Remember that while specific details may be limited due to proprietary information, further research and experimentation can uncover additional insights into this intriguing compound

    Properties

    Molecular Formula

    C18H19N3O4

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide

    InChI

    InChI=1S/C18H19N3O4/c22-16(19-10-9-12-4-3-11-25-12)8-7-15-18(24)20-14-6-2-1-5-13(14)17(23)21-15/h1-6,11,15H,7-10H2,(H,19,22)(H,20,24)(H,21,23)

    InChI Key

    MYUQKKJQMGZWDB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=CO3

    Origin of Product

    United States

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